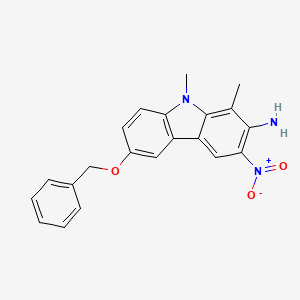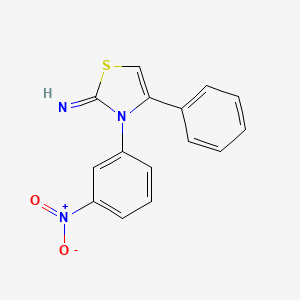
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The thiazole ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Condensation: Aldehydes or ketones in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-4-methyl-1,3-thiazol-2(3H)-imine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the nitro and phenyl groups on the thiazole ring provides a distinct set of chemical and physical properties that can be leveraged in various applications .
Propiedades
Número CAS |
728854-63-5 |
|---|---|
Fórmula molecular |
C15H11N3O2S |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H11N3O2S/c16-15-17(12-7-4-8-13(9-12)18(19)20)14(10-21-15)11-5-2-1-3-6-11/h1-10,16H |
Clave InChI |
UHHWHPGRISTSKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



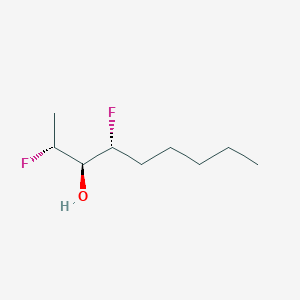
methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
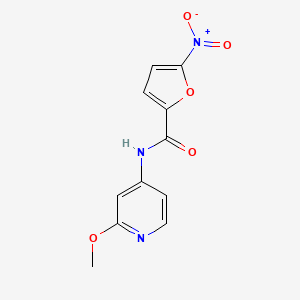

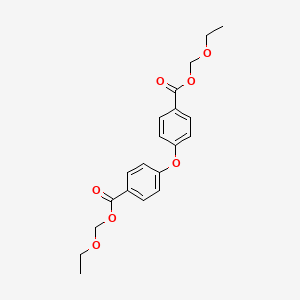
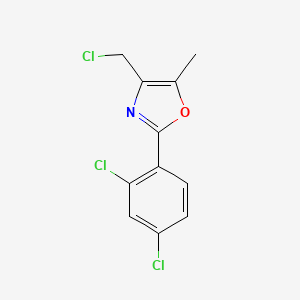
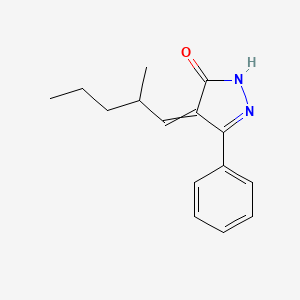
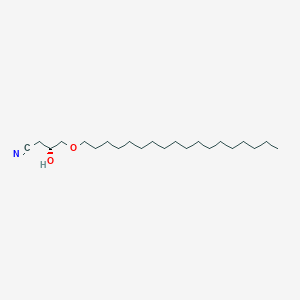
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
